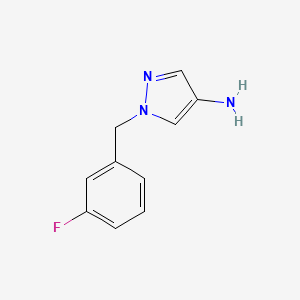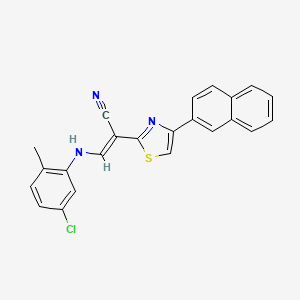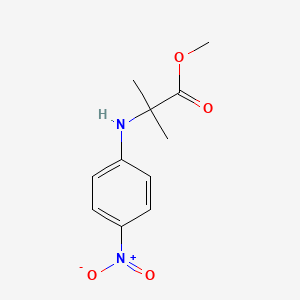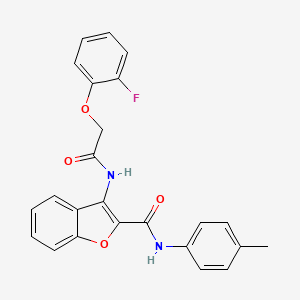
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in different fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
The novel chloroquinoline-based chalcones, which include derivatives related to the compound , exhibit interesting photophysical properties. These compounds, characterized by various spectroscopic methods, show significant absorbance and fluorescence spectra. The effect of different solvents on their emission spectra was also studied, highlighting their potential in photophysical applications. The thermal stability of these compounds adds to their utility in materials science and photophysical research (Singh, Sindhu, & Khurana, 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated novel quinazolinone derivatives for their antimicrobial activity. These compounds, including various substituted C-2 quinazolinones, have been tested against different bacterial and fungal strains. Their structural characteristics and synthesis pathways have been detailed, providing insights into their antimicrobial potential (Desai, Dodiya, & Shihory, 2011).
Antitubercular and Antibacterial Activities
Compounds derived from quinazolinone and benzothiophene have shown promising antitubercular and antibacterial activities. Their synthesis and biological evaluation have contributed to the search for new antimicrobial agents, offering a foundation for future drug discovery efforts (Rao & Subramaniam, 2015).
Synthesis and Catalysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through one-pot, three-component reactions showcases the versatility of quinazolinone derivatives in synthetic chemistry. These reactions, facilitated by catalysts like silica-bonded N-propylsulfamic acid, underscore the compound's utility in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).
Corrosion Inhibition
Quinolinyl triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating the compound's application in materials science. The efficacy of these inhibitors highlights the potential for developing new materials that protect against corrosion (Bhat & Shetty, 2021).
Antihistamine Agents
The development of novel quinazolin-4(3H)-one derivatives as antihistamine agents illustrates the compound's therapeutic potential. These derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, offering new avenues for the treatment of allergic reactions without significant sedation (Alagarsamy, Narendhar, Sulthana, Solomon, 2014).
Eigenschaften
IUPAC Name |
3-(2-chloroquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O/c21-18-13(9-12-5-1-3-7-16(12)23-18)10-14(11-22)19-24-17-8-4-2-6-15(17)20(26)25-19/h1-10H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBGNMTDILCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)



![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)



![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
